molecular formula C3H5IO B12570841 3-Iodosylprop-1-ene CAS No. 189572-44-9

3-Iodosylprop-1-ene

Cat. No.: B12570841
CAS No.: 189572-44-9
M. Wt: 183.98 g/mol
InChI Key: KRYADCUDGHORES-UHFFFAOYSA-N
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Description

However, based on nomenclature and structural analogs, it is inferred to refer to a propene derivative with an iodine substituent at the 3-position. The closest match in the evidence is 3-iodoprop-1-ene (IUPAC name: Allyl iodide; CAS data referenced in ), which has the molecular formula C₃H₅I and a molecular weight of 167.98 g/mol. This compound is a simple alkyl iodide used in organic synthesis for allylation reactions and as a precursor in cross-coupling chemistry .

Properties

CAS No.

189572-44-9

Molecular Formula

C3H5IO

Molecular Weight

183.98 g/mol

IUPAC Name

3-iodosylprop-1-ene

InChI

InChI=1S/C3H5IO/c1-2-3-4-5/h2H,1,3H2

InChI Key

KRYADCUDGHORES-UHFFFAOYSA-N

Canonical SMILES

C=CCI=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodosylprop-1-ene typically involves the iodination of propene followed by oxidation. One common method is the reaction of propene with iodine monochloride (ICl) to form 3-iodoprop-1-ene, which is then oxidized using an oxidizing agent such as hydrogen peroxide (H2O2) or a peracid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where propene is reacted with iodine and an oxidizing agent in a controlled environment. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodosylprop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form 3-iodoprop-1-ene.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Higher oxidation state compounds such as 3-iodoprop-1-ene oxide.

    Reduction: 3-iodoprop-1-ene.

    Substitution: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodosylprop-1-ene has several applications in scientific research, including:

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodosylprop-1-ene involves its ability to act as an electrophile due to the presence of the iodine atom and the oxo group. It can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity :

  • 3-Iodoprop-1-ene exhibits straightforward allylic reactivity due to its simple structure, making it ideal for nucleophilic substitutions .
  • 3-Iodo-2-(iodomethyl)prop-1-ene () shows enhanced electrophilicity due to dual iodine atoms, enabling participation in tandem halogenation or elimination reactions.
  • 3-(2-Azidoethoxy)prop-1-ene () leverages its azide group for cycloaddition reactions, a feature absent in iodine-based analogs.

Physicochemical Properties :

  • The iodoethoxy and azidoethoxy derivatives () have higher molecular weights and polar substituents, increasing their boiling points and solubility in polar solvents compared to 3-iodoprop-1-ene.
  • 3-Chloroprop-2-ene-1-sulfonyl chloride () introduces sulfonyl chloride functionality, enabling diverse derivatization pathways distinct from iodine-substituted propenes.

Synthetic Utility :

  • Allyl iodide (3-iodoprop-1-ene) is widely used in palladium-catalyzed cross-couplings, whereas 3-(2-Iodoethoxy)prop-1-ene () may serve as a bifunctional reagent in ether-forming reactions.
  • The diiodo compound () could act as a precursor for synthesizing polyhalogenated hydrocarbons or metal-organic frameworks.

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